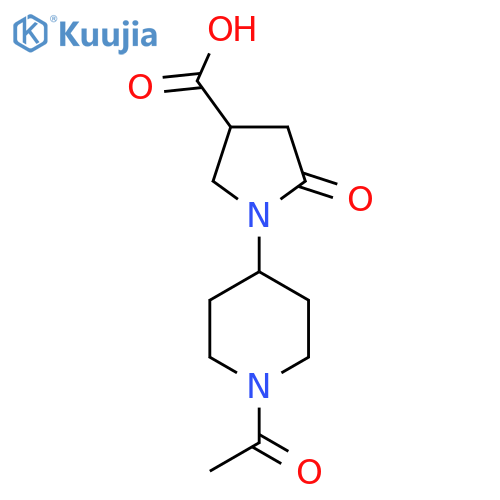Cas no 1796724-67-8 (1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid)
1-(1-アセチルピペリジン-4-イル)-5-オキソピロリジン-3-カルボン酸は、ピペリジン環とピロリジン環を有する複素環式化合物です。分子内にカルボキシル基とケトン基を併せ持つため、医薬品中間体としての応用が期待されます。特に、構造中のアセチル化ピペリジン部位は脂溶性の調整に寄与し、生体膜透過性の最適化が可能です。また、ピロリジン環の5位カルボニル基と3位カルボキシル基は金属イオンとのキレート形成能を示し、触媒や機能性材料への展開も検討されています。この化合物は高い化学的多様性を有し、創薬化学や材料科学分野での利用価値が注目されています。

1796724-67-8 structure
商品名:1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
- 1796724-67-8
- EN300-28279617
- 1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
-
- インチ: 1S/C12H18N2O4/c1-8(15)13-4-2-10(3-5-13)14-7-9(12(17)18)6-11(14)16/h9-10H,2-7H2,1H3,(H,17,18)
- InChIKey: GAZCZLFLKDIZBI-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C(=O)O)CN1C1CCN(C(C)=O)CC1
計算された属性
- せいみつぶんしりょう: 254.12665706g/mol
- どういたいしつりょう: 254.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 77.9Ų
1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28279617-0.1g |
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
1796724-67-8 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
| Enamine | EN300-28279617-1.0g |
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
1796724-67-8 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-28279617-10.0g |
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
1796724-67-8 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
| Enamine | EN300-28279617-2.5g |
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
1796724-67-8 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
| Enamine | EN300-28279617-0.05g |
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
1796724-67-8 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
| Enamine | EN300-28279617-0.5g |
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
1796724-67-8 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-28279617-1g |
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
1796724-67-8 | 1g |
$699.0 | 2023-09-09 | ||
| Enamine | EN300-28279617-0.25g |
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
1796724-67-8 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
| Enamine | EN300-28279617-5.0g |
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
1796724-67-8 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
| Enamine | EN300-28279617-5g |
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
1796724-67-8 | 5g |
$2028.0 | 2023-09-09 |
1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
1796724-67-8 (1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid) 関連製品
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
推奨される供給者
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
